

Spectroscopic Fingerprints of Alliacol A Stereoisomers: A Comparative Guide

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Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has garnered interest for its unique chemical architecture and potential biological activity. The precise stereochemistry of Alliacol A is crucial for its biological function, making the accurate spectroscopic differentiation of its stereoisomers an essential task in its synthesis and characterization. This guide provides a comparative overview of the spectroscopic data for intermediates in the synthesis of Alliacol A stereoisomers, alongside the detailed experimental protocols used for their analysis. While a complete dataset for all stereoisomers of the final Alliacol A molecule is not readily available in published literature, this guide presents the available data for key synthetic precursors, establishing a framework for their spectroscopic comparison.

Data Presentation: Spectroscopic Comparison of Alliacol A Precursor Stereoisomers

The following tables summarize the key spectroscopic data for a major and minor isomer of a key intermediate in the asymmetric synthesis of (-)-Alliacol A. These isomers provide a valuable case study in the spectroscopic differentiation of stereoisomers.

Table 1: ¹H NMR Data for Alliacol A Precursor Stereoisomers (300MHz, CDCl₃)



Chemical Shift (δ) ppm	Major Isomer (25b)	Minor Isomer (25a)
5.75	s, 1H	-
5.70	-	d, J = 1 Hz, 1H
4.48	-	t, J = 6 Hz, 1H
3.80	d brd, J = 11 Hz, 1H	-
2.77	d with fine splitting J = 15 Hz, 1H	-
2.72	-	ddd, J = 13.4 Hz, J = 4.3 Hz, J = 2.4 Hz, 1H
2.35	t with fine splitting J = 15 Hz, 1H	-
2.34	-	tdd, Jt = 13.4 Hz , Jd = 4.7 Hz , Jd = 1.7 Hz , 1H
2.24	d brd, J = 11 Hz, 1H	-
2.17	-	d, J = 15.0 Hz, 1H
2.13	d, J = 15 Hz, 1H	-
2.09	-	m, 1H
2.04	m, 1H	-
2.00	-	app. t, J = 6.4 Hz, 1H
1.73	d, J = 12 Hz, 1H	-
1.68	d, J = 15 Hz, 1H	-
1.53	m, 1H	-
1.23	s, 6H	-
1.08	d, J = 6 Hz, 3H	-

Data obtained from the supplementary material of the asymmetric synthesis of (-)-Alliacol A.[1]



Table 2: 13C NMR Data for the Major Isomer (25b) of an Alliacol A Precursor (75MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
172.5	С
171.9	С
112.4	С
97.0	С
85.2	С
67.6	CH
49.5	CH
43.7	CH ₂
36.3	CH ₂
33.3	С
32.4	CH ₂
26.6	CH₃
25.2	CH₃
19.0	CH ₃

A full characterization of the minor isomer's ¹³C NMR was not reported.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Isomer	Ionization Method	m/z [M+H]+	Calculated Formula
Major Isomer (25b)	FAB	237.1491	C14H21O3

The minor isomer was not fully characterized by HRMS.[1]



Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

• Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]

Sample Preparation:

Samples were dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

- Proton NMR spectra were recorded at 300 MHz.
- Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

¹³C NMR Spectroscopy:

- Carbon NMR spectra were recorded at 75 MHz.
- The purity of the compounds was established as being greater than 95% using ¹H NMR and ¹³C NMR.[1]

2D NMR Spectroscopy (HMQC and COSY):

- For 2D experiments, 2048 data points were acquired in the t2 dimension and 200-300 data points were acquired in the t1 dimension.
- A mixing time of 600 milliseconds was used for each 2D NMR experiment.
- HMQC (Heteronuclear Multiple Quantum Coherence) was used to assign proton-carbon correlations.



 2D-COSY (Correlation Spectroscopy) was used to identify nuclei that are coupled to each other.[1]

Infrared (IR) Spectroscopy

Instrumentation:

Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]

Sample Preparation:

Spectra were obtained from neat samples.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

Kratos MS-50 spectrometer with an acceleration voltage of 8 keV.[1]

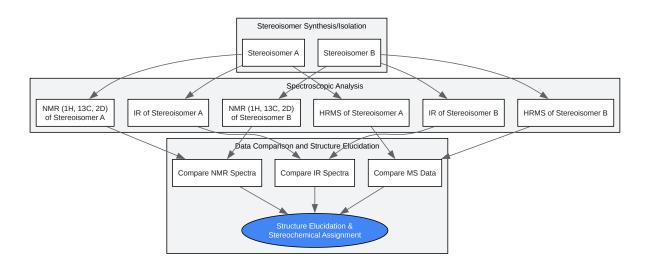
Ionization Method:

Fast Atom Bombardment (FAB).

Mandatory Visualization: Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.





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Caption: Experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.

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References

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